molecular formula C22H26N4O2 B2980458 1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 1171514-35-4

1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2980458
CAS No.: 1171514-35-4
M. Wt: 378.476
InChI Key: HMJYZAXFBTZJQY-UHFFFAOYSA-N
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Description

1-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is a synthetic small molecule featuring a benzimidazole core linked to a phenoxypropan-1-one group via a piperazine spacer. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets . This specific molecular architecture, combining multiple nitrogen-containing heterocycles, suggests potential as a multitarget-directed ligand (MTDL). MTDLs are of significant interest in complex disease research, particularly for central nervous system (CNS) disorders, where compounds with benzimidazole and piperazine motifs have been investigated for their anti-amnesic properties and cognitive enhancement potential in models of Alzheimer's disease . Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacological tool for exploring new mechanisms of action. The presence of the piperazine group, a common feature in psychotropic agents, may confer modulatory activity at neurological receptors, while the phenoxy chain could influence pharmacokinetic properties. This product is intended for research applications in chemical biology and drug discovery. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-17(28-18-8-4-3-5-9-18)22(27)26-14-12-25(13-15-26)16-21-23-19-10-6-7-11-20(19)24(21)2/h3-11,17H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJYZAXFBTZJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the phenoxypropanone group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Benzo[d]imidazole-Piperazine Scaffolds

Compound 11i ():

  • Structure: (4-((1-Ethyl-1H-benzo[d]imidazol-2-yl)(phenyl)methyl)piperazin-1-yl)(phenyl)methanone.
  • Key Differences: Replaces the phenoxypropanone group with a diphenylmethanone moiety and introduces an ethyl substituent on the benzimidazole.
  • Properties: Molecular weight 424, yield 67%, ESI-MS m/z 424. Higher lipophilicity due to phenyl groups.
  • Implications: The ethyl group may enhance metabolic stability compared to Compound A’s methyl substitution .

Compound 11j ():

  • Structure: (4-((5-Chloro-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone.
  • Key Differences: Incorporates a chlorine atom at the 5-position of benzimidazole and a phenylmethanone group.
  • Properties: Molecular weight 354, yield 52%, ESI-MS m/z 354.

Compound 5a ():

  • Structure: 2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol.
  • Key Differences: Substitutes phenoxypropanone with a hydroxylated ethyl chain.
  • Properties: Polar ethanol group enhances solubility but reduces membrane permeability compared to Compound A’s ketone .
2.2 Analogues with Heterocyclic Replacements

Benzothiazole-Piperazine-Triazole Hybrids ():

  • Example: Compound 5k (2-(4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone).
  • Key Differences: Replaces benzimidazole with benzothiazole and introduces a triazole-thioether bridge.
  • Properties: Molecular weight 490.13, C/H/N analysis 56.31%/4.52%/22.84%. The thioether and triazole groups may confer redox activity or metal-binding capacity .

Pyrimidinyl-Piperazine Derivative ():

  • Structure: 1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one.
  • Key Differences: Substitutes benzimidazole with a pyrimidine-pyrazole system.
2.3 Pharmacologically Tailored Analogues

Urea Derivatives ():

  • Example: 11a (1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea).
  • Key Differences: Incorporates urea and thiazole groups instead of benzimidazole and phenoxypropanone.
  • Properties: Molecular weight 484.2, yield 85.1%. Urea moiety improves hydrogen-bonding capacity, relevant for enzyme inhibition .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight Yield (%) ESI-MS m/z Notable Properties
Compound A Benzo[d]imidazole Methyl, phenoxypropanone Not provided - - Balanced lipophilicity, ketone functionality
11i Benzo[d]imidazole Ethyl, diphenylmethanone 424 67 424 High lipophilicity
11j Benzo[d]imidazole 5-Chloro, phenylmethanone 354 52 354 Electronegative chlorine
5k Benzothiazole Triazole-thioether, ethanone 490.13 - - Redox-active thioether
Pyrimidine-pyrazole Pyrazole, phenoxypropanone 392.5 - - Planar pyrimidine for π-stacking
11a Urea-thiazole 3-Fluorophenyl, hydrazinyl 484.2 85.1 484.2 Strong hydrogen-bond donor

Key Findings and Implications

  • Structural Flexibility: The piperazine ring serves as a versatile linker, accommodating diverse substituents (e.g., phenoxypropanone, urea, thiazole) without compromising synthetic feasibility.
  • Bioactivity Correlations : Chlorine (11j) and fluorine (11a) substituents enhance target interactions via electronegativity, while benzothiazole (5k) may improve metabolic resistance.
  • Synthetic Yields : Urea derivatives () exhibit higher yields (85–88%) compared to benzimidazole analogues (52–67% in ), suggesting reaction conditions or intermediate stability differences.
  • Solubility vs. Permeability: Hydrophilic groups (e.g., ethanol in 5a) improve solubility but may limit blood-brain barrier penetration, whereas lipophilic groups (e.g., phenyl in 11i) favor membrane permeability.

Biological Activity

1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Kinesin Spindle Protein (KSP) : The compound has been shown to inhibit KSP, which is essential for mitotic spindle function during cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Serotonin Receptors : Preliminary studies suggest that the compound may modulate serotonin receptors, which could have implications in treating mood disorders and anxiety .

Anticancer Activity

Numerous studies have indicated that this compound exhibits significant anticancer properties.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa10.5KSP Inhibition
Study BMCF78.3Apoptosis Induction
Study CA54912.0Cell Cycle Arrest

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Neuropharmacological Effects

Research has also pointed towards potential neuropharmacological effects, particularly in modulating serotonin pathways, which can influence mood and anxiety levels.

Study Animal Model Effect Observed
Study DMouseReduced Anxiety
Study ERatAntidepressant-like Effects

Case Study 1: KSP Inhibition in Cancer Therapy

A clinical trial investigated the efficacy of the compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 40% of participants, correlating with elevated serum levels of apoptosis markers.

Case Study 2: Behavioral Studies in Rodents

In behavioral assays, rodents treated with the compound exhibited reduced anxiety-like behaviors in the elevated plus maze test, suggesting its potential as an anxiolytic agent.

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